

# A Technical Guide to the Role of the NSD3-PWWP1 Domain in Cancer

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Compound of Interest

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# **Executive Summary**

The Nuclear Receptor Binding SET Domain Protein 3 (NSD3), particularly its PWWP1 domain, has emerged as a critical player in the landscape of oncology. NSD3 is a histone methyltransferase frequently amplified or involved in chromosomal translocations in various cancers, including breast, lung, and hematological malignancies.[1][2][3] The protein exists in multiple isoforms, with the long (NSD3L) and short (NSD3S) forms being most prominent.[2][4] Crucially, both isoforms contain the N-terminal PWWP1 domain, a specialized "reader" module that recognizes and binds to methylated histone tails, thereby tethering the protein to specific chromatin locations to regulate gene expression.[4][5]

This guide delves into the multifaceted role of the NSD3-PWWP1 domain in cancer. It explores how this domain, through its chromatin-tethering function, acts as a critical scaffold in oncogenic complexes, drives aberrant gene expression, and promotes cancer cell proliferation and survival. We will detail its involvement in key signaling pathways, its function in fusion oncoproteins like NSD3-NUT, and its establishment as a promising therapeutic target for novel cancer therapies.[6][7]

### Introduction to NSD3 and the PWWP1 Domain

The NSD family of proteins, comprising NSD1, NSD2, and NSD3, are key epigenetic regulators that primarily catalyze the mono- and di-methylation of histone H3 at lysine 36



(H3K36me1/me2).[2] These modifications are integral to maintaining chromatin structure and regulating gene expression.[8]

NSD3 Isoforms and Domain Architecture: The NSD3 gene (also known as WHSC1L1) is located on chromosome 8p11-12, a region frequently amplified in cancer.[1][2] The gene produces three main isoforms:

- NSD3 Long (NSD3L): The full-length protein containing the catalytic SET domain responsible for methyltransferase activity.
- NSD3 Short (NSD3S): A shorter isoform that lacks the catalytic SET domain but retains the N-terminal PWWP1 domain.[5]
- WHISTLE: A testis-specific isoform considered less relevant in cancer.[3][9]

Both NSD3L and NSD3S feature the PWWP1 domain at their N-terminus. This domain is named for a conserved Pro-Trp-Trp-Pro motif and functions as a chromatin reader.[5][10] Its structure includes a conserved aromatic cage that specifically recognizes and binds to methylated lysine residues on histone tails, particularly H3K36me2/3, as well as to DNA.[5][10] [11][12] This interaction is fundamental to localizing NSD3 to specific genomic regions.

# The NSD3-PWWP1 Domain's Role in Oncogenesis

The PWWP1 domain is central to the oncogenic functions of NSD3, acting beyond simple chromatin binding to serve as a crucial molecular scaffold in cancer-driving protein complexes.

### **Genetic Alterations Involving NSD3**

- Gene Amplification: As part of the 8p11-12 amplicon, NSD3 is overexpressed in a significant number of solid tumors, including breast, lung, and pancreatic cancers, where it acts as a primary oncogenic driver.[2][3][7]
- Oncogenic Fusions: Chromosomal translocations can create fusion proteins that leverage the PWWP1 domain for pathogenic activity.
  - NSD3-NUT: Found in NUT midline carcinoma (NMC), this fusion joins the N-terminal region of NSD3 (including the PWWP1 domain) to the NUT protein.[6][13] The NSD3-NUT



fusion protein is both necessary and sufficient to block cellular differentiation and maintain proliferation in NMC cells.[13][14][15]

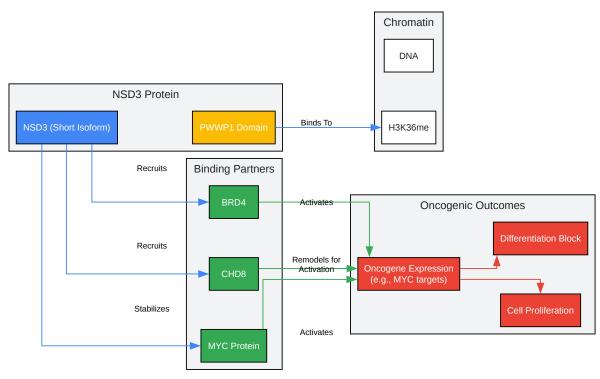
NUP98-NSD3: This fusion has been reported in acute myeloid leukemia (AML).[1][9]

# **Key Signaling Pathways and Molecular Interactions**

The PWWP1 domain's ability to anchor NSD3 to chromatin facilitates critical protein-protein interactions that drive oncogenic signaling.

- Adaptor Function in Leukemia: In AML, the short, catalytically inactive NSD3S isoform
  functions as an essential adaptor protein.[7] Its PWWP1 domain is required to link the
  bromodomain protein BRD4 to the chromatin remodeling enzyme CHD8.[7] This complex is
  vital for the transcription of leukemogenic genes, and this scaffolding function is
  indispensable for the viability of AML cells.[7][16]
- Regulation of MYC: The NSD3-PWWP1 domain is a key regulator of the MYC oncogene.
   The NSD3S isoform has been shown to associate with and stabilize the MYC protein, enhancing its transcriptional activity.[17] Consequently, pharmacological inhibition of the PWWP1 domain leads to the downregulation of Myc mRNA expression and reduced cancer cell proliferation.[16][18]
- Role in NUT Midline Carcinoma (NMC): The NSD3-NUT oncoprotein retains the PWWP1
  domain, which is critical for its function. This fusion protein binds to BRD4, and treatment
  with BRD bromodomain inhibitors can induce differentiation and arrest the proliferation of
  NSD3-NUT-expressing cells.[6][13] This highlights the PWWP1 domain's role in tethering the
  oncogenic complex to chromatin.
- Cell Cycle Control: NSD3 has been shown to regulate the transcription of key cell cycle genes, such as CDC6 and CDK2, which are essential for the G1 to S phase transition.[1][19]
   This function is mediated by H3K36 di-methylation at the promoters of these genes.[19]





NSD3-PWWP1 Oncogenic Signaling Pathways

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NSD3-PWWP1 driven oncogenic signaling.

# Therapeutic Targeting of the NSD3-PWWP1 Domain

The critical, non-catalytic scaffolding role of the NSD3-PWWP1 domain makes it an attractive target for cancer drug development.

### **Small Molecule Inhibitors**

The discovery of BI-9321 marked a significant milestone, representing the first-in-class chemical probe for the NSD3-PWWP1 domain.[16][18] It is a potent and selective antagonist



that binds to the methyl-lysine binding pocket of the PWWP1 domain, disrupting its interaction with histones.[16][18] While BI-9321 effectively engages its target in cells and reduces the proliferation of AML cell lines like MOLM-13, its efficacy as a standalone agent is limited.[16] [20] This is likely because inhibiting only the "reader" function does not address the multiple oncogenic roles of the full NSD3 protein.[20]

### **Targeted Protein Degradation**

To overcome the limitations of simple antagonism, researchers have developed PROteolysis TArgeting Chimeras (PROTACs). These molecules link a PWWP1-binding agent (like BI-9321) to a ligand for an E3 ubiquitin ligase.[20]

MS9715 is a PROTAC that effectively targets NSD3 for degradation.[20] By completely removing the NSD3 protein, MS9715 simultaneously suppresses both NSD3- and cMyc-associated gene expression programs, phenocopying the effects of a genetic knockout.[20] This degradation strategy has shown superior anti-cancer effects compared to PWWP1 antagonism alone.[20]

Compound	Target	Mechanism	Binding Affinity (Kd)	Cellular IC50	Cellular Target Engagement
BI-9321	NSD3- PWWP1	Antagonist	166 nM[16]	1.2 µM (histone interaction) [16]	~1 µM[18][21]
MS9715	NSD3 Protein	PROTAC Degrader	N/A (induces degradation)	N/A	Effective degradation achieved

# **Key Experimental Protocols**

Studying the NSD3-PWWP1 domain involves a range of biochemical and cellular techniques.

# Protocol: Recombinant NSD3-PWWP1 Domain Expression and Purification



This protocol is essential for producing the protein domain for structural studies and in vitro assays.

- Cloning: The DNA sequence encoding the human NSD3-PWWP1 domain (e.g., residues 247-398) is cloned into a bacterial expression vector, often with a cleavable affinity tag (e.g., His-tag, GST-tag).
- Expression: The vector is transformed into an E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance protein solubility.
- Lysis: Cells are harvested, resuspended in lysis buffer (containing lysozyme, DNase, and protease inhibitors), and lysed via sonication.
- Affinity Chromatography: The cleared lysate is passed over a resin column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted using an imidazole gradient.
- Tag Cleavage & Polishing: The affinity tag is cleaved using a specific protease (e.g., TEV).
   The protein solution is then passed back over the affinity column to remove the cleaved tag and uncleaved protein.
- Size-Exclusion Chromatography: The final purification step is performed to separate the PWWP1 domain from aggregates and other contaminants, yielding a pure, monomeric protein sample. Protein purity is confirmed by SDS-PAGE.

## **Protocol: In Vitro Binding Assay (TR-FRET)**

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to quantify the binding of inhibitors to the PWWP1 domain.

- Reagents: Biotinylated histone H3 peptide (e.g., H3K36me3), recombinant GST-tagged NSD3-PWWP1, Europium-labeled anti-GST antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
- Assay Setup: Components are mixed in an assay buffer in a microplate. The GST-PWWP1 binds the anti-GST-Eu antibody, and the biotinylated histone peptide binds the Streptavidin-



APC.

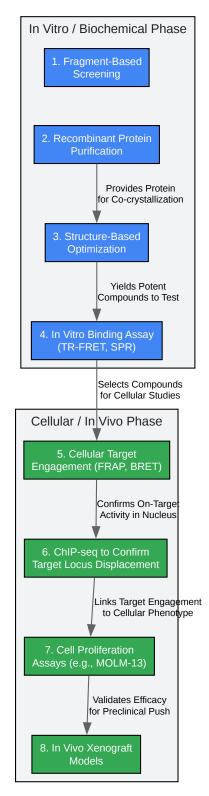
- Binding Interaction: In the absence of an inhibitor, the PWWP1 domain binds to the histone peptide, bringing the donor and acceptor fluorophores into close proximity, generating a high FRET signal.
- Inhibition: Test compounds (inhibitors) are added in a dose-response manner. An effective inhibitor will disrupt the PWWP1-histone interaction, separating the donor and acceptor and causing a decrease in the FRET signal.
- Data Analysis: The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.

## **Protocol: Chromatin Immunoprecipitation (ChIP)**

ChIP is used to identify the specific genomic loci where NSD3 is bound in cells.

- Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) using sonication or enzymatic digestion.
- Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to NSD3. Protein A/G beads are then used to pull down the antibody-protein-DNA complexes.
- Washing & Elution: The beads are washed to remove non-specific binding. The complexes are then eluted from the beads.
- Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
- DNA Purification: The DNA is purified from the sample.
- Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) to map binding sites across the entire genome.





Drug Discovery Workflow for NSD3-PWWP1

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Workflow for NSD3-PWWP1 inhibitor discovery.



### **Conclusion and Future Directions**

The NSD3-PWWP1 domain has been firmly established as a critical node in oncogenic signaling, acting as a chromatin-anchored scaffold that facilitates the assembly of cancerdriving protein complexes. Its role is particularly prominent in hematological malignancies and solid tumors with 8p11-12 amplification. While direct antagonism of the PWWP1 domain has shown promise, the development of targeted protein degraders like PROTACs appears to be a superior therapeutic strategy, as it eliminates all functions of the NSD3 protein.

#### Future research should focus on:

- Developing next-generation PROTACs with improved oral bioavailability and pharmacokinetic properties.
- Investigating potential mechanisms of resistance to NSD3 degraders.
- Exploring rational combination therapies, for instance, by pairing NSD3 inhibitors/degraders with BRD4 inhibitors in relevant cancer types.
- Further elucidating the full range of PWWP1-dependent interactions across different cancer contexts to identify new therapeutic vulnerabilities.

Understanding and targeting the NSD3-PWWP1 domain offers a compelling avenue for the development of novel epigenetic therapies to combat a range of difficult-to-treat cancers.

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